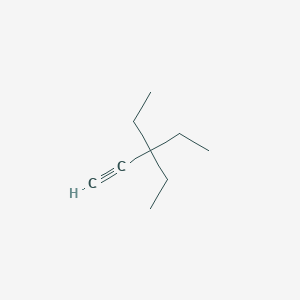

3,3-Diethylpent-1-yne

Description

Contextualization of Terminal Alkynes in Modern Synthetic Strategies

Terminal alkynes are fundamental building blocks in the arsenal (B13267) of modern organic synthesis. jove.comguidechem.com Their utility stems from the high reactivity of the carbon-carbon triple bond and the acidity of the terminal acetylenic proton. msu.edu This dual reactivity allows alkynes to participate in a vast array of chemical transformations, making them indispensable precursors for constructing complex molecular architectures. guidechem.com

Key synthetic strategies that prominently feature terminal alkynes include:

Coupling Reactions: Terminal alkynes are crucial partners in numerous metal-catalyzed cross-coupling reactions, such as the Sonogashira, Castro-Stephens, and Glaser couplings, which are powerful methods for forming carbon-carbon bonds.

Addition Reactions: The π-bonds of the alkyne are susceptible to addition by a wide range of reagents, including hydrogen (hydrogenation), halogens (halogenation), and water (hydration), often with high degrees of regio- and stereocontrol. msu.eduacs.org

Cycloadditions: Alkynes are classic components in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," used to form triazoles. researchgate.net

Alkynylation: The acetylide anion, formed by deprotonating a terminal alkyne, is a potent carbon nucleophile used to create new C-C bonds by reacting with electrophiles like alkyl halides. jove.commsu.edu

Hydration and Hydroboration: These reactions allow for the conversion of terminal alkynes into valuable carbonyl compounds, with hydration typically yielding methyl ketones and hydroboration-oxidation producing aldehydes. msu.edu

The linear geometry of the alkyne moiety and its ability to be transformed into other functional groups, such as alkenes and carbonyls, provides chemists with significant flexibility in synthetic design. msu.edu Consequently, alkynes are integral to the synthesis of pharmaceuticals, natural products, and advanced materials. researchgate.net

Unique Structural Attributes of 3,3-Diethylpent-1-yne for Research Inquiry

The research value of this compound stems directly from its specific molecular structure. The most defining feature is the quaternary carbon atom at the C-3 position, which is substituted with two ethyl groups. This arrangement places significant steric bulk in close proximity to the reactive C-1 triple bond.

| Property | Value | Source |

| CAS Number | 919-23-3 | chemsrc.comchemicalbook.com |

| Molecular Formula | C9H16 | chemsrc.comnih.gov |

| Molecular Weight | 124.22 g/mol | chemsrc.comchemicalbook.com |

| Boiling Point | 127-128 °C | chemicalbook.com |

| Density | 0.771 g/cm³ (Predicted) | chemicalbook.com |

These structural attributes have several important consequences for its chemical behavior:

Steric Shielding: The two ethyl groups physically obstruct the path of incoming reagents, hindering access to the triple bond. This can dramatically slow down reaction rates compared to unhindered alkynes like 1-pentyne.

Influence on Regioselectivity: In addition reactions, the bulky substituent can direct incoming groups to the terminal carbon (C-2) of the alkyne, potentially enhancing regioselectivity in reactions like hydroboration or hydration. msu.edu

Modified Catalyst Interaction: The steric hindrance affects how the alkyne coordinates to the active site of a metal catalyst. This can prevent certain catalytic transformations that are facile with smaller alkynes or may require catalysts with specific designs to accommodate the bulk. rsc.orgrsc.org

Resistance to Further Reaction: In reactions like hydroboration, the initial addition product is an even more sterically crowded alkene, which can resist a second addition, a phenomenon that is sometimes exploited for selective synthesis. msu.edu

Because of these features, this compound serves as an excellent model substrate for testing the limits of new synthetic methods and for studying how steric factors govern reaction outcomes.

Historical Development of Research Involving Sterically Hindered Alkynes

The study of sterically hindered alkynes has evolved in tandem with the broader development of modern organic synthesis. Early synthetic methods were often too harsh or non-selective to be effective with sterically demanding substrates. The advancement of organometallic catalysis in the mid-20th century marked a turning point.

Initially, reactions like catalytic hydrogenation were challenging to control, as highly active catalysts would reduce the alkyne all the way to an alkane. msu.edu The development of "poisoned" catalysts, such as Lindlar's catalyst, was an early breakthrough that allowed for the selective reduction of alkynes to cis-alkenes, a method that proved effective even for some hindered systems. msu.edu

A significant leap forward came with the advent of palladium-catalyzed cross-coupling reactions. However, the efficiency of these reactions can be sensitive to steric hindrance. This challenge spurred the development of increasingly sophisticated and bulky phosphine (B1218219) ligands. These ligands not only stabilize the metal catalyst but also create a specific steric and electronic environment that can facilitate reactions even with hindered partners like this compound.

More recently, the discovery of frustrated Lewis pairs (FLPs) has opened new, metal-free pathways for alkyne transformations. scispace.com Research into FLP-catalyzed hydrogenation has shown that the steric properties of both the catalyst and the alkyne substrate are critical factors that determine the reaction's feasibility and rate. scispace.com Similarly, modern ruthenium and gold catalysts have been designed to overcome the steric challenges posed by bulky alkynes in reactions like hydrosilylation and aminocarbonylation, respectively. rsc.orgd-nb.info

Overview of Key Research Paradigms and Challenges Related to this compound

Research involving this compound and similarly hindered alkynes is generally focused on two main paradigms: developing new synthetic methodologies and understanding the fundamental principles of chemical reactivity.

Key Research Paradigms:

Probing the Limits of Catalysis: Sterically hindered alkynes are often used as "stress tests" for new catalytic systems. A catalyst that can efficiently transform a bulky substrate like this compound is likely to be robust and have a broad scope of application. rsc.orgrsc.org

Controlling Regio- and Stereoselectivity: The bulky substituents can be used as a tool to direct the outcome of a reaction. For example, in transition-metal-catalyzed functionalization, the steric bias of the alkyne is a primary strategy for controlling which of the two acetylenic carbons reacts. acs.org

Synthesis of Crowded Molecular Architectures: These alkynes are valuable precursors for building molecules with highly congested cores, such as sterically hindered phenanthrenes or other polycyclic systems. rsc.org

Mechanistic Studies: The reduced reactivity of hindered alkynes can help in studying reaction mechanisms. By slowing down the reaction, it may be possible to isolate or detect intermediates that are too transient to observe with more reactive, unhindered substrates. msu.edu

Key Challenges:

Reduced Reactivity: The most significant challenge is overcoming the inherent low reactivity caused by steric hindrance. This often requires more forcing conditions (higher temperatures, longer reaction times) or highly active, specialized catalysts, which can sometimes lead to side reactions. researchgate.net

Catalyst Deactivation: The same steric bulk that hinders the approach of a reactant can also interfere with the catalyst's function, potentially leading to its deactivation or preventing the catalytic cycle from proceeding efficiently.

Accessibility for Synthesis: While the alkylation of a terminal acetylide is a standard method for preparing more complex alkynes, this S_N2 reaction is most efficient with unhindered primary alkyl halides. jove.com Synthesizing a quaternary center next to the alkyne, as in this compound, requires alternative or more specialized synthetic routes.

Structure

3D Structure

Properties

IUPAC Name |

3,3-diethylpent-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-5-9(6-2,7-3)8-4/h1H,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJPMWXCWIRHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00844224 | |

| Record name | 3,3-Diethylpent-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00844224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919-23-3 | |

| Record name | 3,3-Diethylpent-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00844224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 Diethylpent 1 Yne and Its Precursors

Classical Approaches to Terminal Alkyne Synthesis and their Applicability to 3,3-Diethylpent-1-yne

Classical methods for forming the carbon-carbon triple bond of a terminal alkyne often rely on elimination reactions. These approaches, while foundational, face significant challenges when applied to the synthesis of sterically congested molecules like this compound due to the quaternary carbon atom adjacent to the alkyne functionality.

Dehydrohalogenation Routes from Halogenated Precursors

Dehydrohalogenation is a cornerstone of alkyne synthesis, typically involving the double elimination of hydrogen halides (HX) from a dihaloalkane. libretexts.org This process requires a strong base to facilitate the two successive E2 elimination reactions. libretexts.org The choice of precursor, either a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon), dictates the initial synthetic steps.

For this compound, a plausible precursor would be 1,2-dihalo-3,3-diethylpentane. The synthesis would proceed via an intermediate vinyl halide. A very strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849), is typically employed to drive the reaction to completion and to prevent rearrangement of the terminal alkyne to a more stable internal isomer. libretexts.org The use of weaker bases like potassium hydroxide (B78521) (KOH) with heat can lead to such isomerizations. libretexts.org The high steric hindrance posed by the two ethyl groups on the C3 carbon can impede the approach of the base, potentially requiring more forcing reaction conditions or leading to lower yields compared to less hindered substrates.

| Base/Solvent System | Typical Application | Applicability to this compound Synthesis |

| NaNH₂ / liquid NH₃ | Formation of terminal alkynes | Preferred method; the strong base deprotonates the terminal alkyne to form a stable acetylide salt, preventing isomerization. libretexts.org |

| KOH / Ethanol (heat) | General alkyne synthesis | High risk of rearrangement to the more stable internal alkyne (3,3-diethylpent-2-yne) due to thermodynamic control. libretexts.org |

| Potassium tert-butoxide (t-BuOK) / DMSO | Hindered substrates | A strong, non-nucleophilic base that can be effective for hindered systems, though isomerization remains a risk. |

Approaches via Geminal Dihalides

An alternative classical route involves the use of a geminal dihalide, specifically a 1,1-dihaloalkane, as the precursor. libretexts.org This method is particularly useful as the required dihalide can often be synthesized from a corresponding aldehyde. For this compound, the synthesis would commence with 3,3-diethylpentanal. This aldehyde could be treated with reagents like phosphorus pentachloride (PCl₅) or phosphorus pentabromide (PBr₅) to generate the geminal dihalide, 1,1-dihalo-3,3-diethylpentane.

Subsequent double dehydrohalogenation with a strong base like sodium amide would yield the desired terminal alkyne. libretexts.org A key consideration in this route is that three equivalents of the base are necessary when using NaNH₂. Two equivalents are consumed in the elimination reactions, and a third is required to deprotonate the acidic terminal alkyne, forming the sodium acetylide salt. libretexts.org This salt formation is crucial as it traps the product as the desired terminal isomer, which can then be recovered upon a mild acidic workup. libretexts.org The synthesis of geminal diazides from geminal dihalides using sodium azide (B81097) is also a known transformation, highlighting the utility of dihalides as precursors to various functional groups. nih.govresearchgate.net

Modern Catalytic Strategies for this compound Synthesis

Modern synthetic chemistry has increasingly moved towards catalytic methods, which offer greater efficiency, selectivity, and functional group tolerance compared to classical stoichiometric reactions.

Cross-Coupling Reactions Utilizing Halogenated Precursors

Cross-coupling reactions are powerful tools for C-C bond formation. The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide using a palladium and copper co-catalyst system, is a prominent example. organic-chemistry.orgresearchgate.net To synthesize this compound, a "reverse" Sonogashira-type approach or other related cross-couplings could be envisioned. This would involve coupling a sterically hindered alkyl halide, such as 1-bromo-3,3-diethylpentane, with an acetylene (B1199291) equivalent like ethynyltrimethylsilane (followed by deprotection) or a metallic acetylide.

However, palladium-catalyzed cross-coupling reactions involving unactivated, sterically hindered secondary alkyl halides can be challenging. organic-chemistry.org Iron-catalyzed cross-coupling protocols have shown promise for coupling nonactivated secondary alkyl bromides and iodides with alkynyl Grignard reagents, which could be a viable pathway. organic-chemistry.org Another approach is the use of alkylzinc reagents with a palladium catalyst and carbon monoxide as a critical additive to achieve high yields and selectivities. organic-chemistry.org

| Coupling Reaction | Catalyst/Reagents | Potential Precursors for this compound |

| Iron-Catalyzed Coupling | Iron salt / Grignard Reagent | 1-Iodo-3,3-diethylpentane + Ethynylmagnesium bromide |

| Palladium-Catalyzed Coupling | Pd₂(dba)₃ / PPh₃ / Alkynyllithium | 1-Bromo-3,3-diethylpentane + Ethynyllithium |

| Copper-Catalyzed Coupling | Copper salt / Diazo compound | Not directly applicable for this specific C-C bond formation. |

Stereoselective and Regioselective Considerations in Catalyzed Syntheses

While this compound itself is achiral, the principles of stereoselectivity and regioselectivity are paramount in modern synthetic strategies that could be used to build it or its analogs. nih.gov Regioselectivity is crucial for ensuring the formation of the terminal (1-yne) isomer over any internal alkyne. nih.gov Catalytic methods, such as the hydroalkylation of alkynes, demonstrate the precise control that can be exerted over regiochemical outcomes. researchgate.netnih.govresearchgate.net For instance, nickel-catalyzed hydroalkylation of alkynyl boronamides allows for the synthesis of trisubstituted alkenes with high regio- and diastereoselectivity, which could serve as precursors to complex structures. nih.govresearchgate.net

In the context of synthesizing this compound via cross-coupling, the regioselectivity is inherently controlled by the choice of coupling partners—an acetylene synthon and an alkyl halide. The primary challenge is not controlling the position of the triple bond, but rather overcoming the steric hindrance of the substrate to make the catalytic C(sp)-C(sp³) bond formation efficient. organic-chemistry.org The development of tailored ligands, such as specific P,N-ligands, has been shown to enable highly regioselective reactions and suppress unwanted isomerization, which is a key consideration in modern alkyne chemistry. nih.gov

Novel Synthetic Pathways to Sterically Hindered Alkynes

The synthesis of sterically hindered molecules like this compound pushes chemists to develop novel synthetic pathways that can overcome the limitations of classical and standard catalytic methods. These innovative approaches often involve unique reaction mechanisms or highly specialized catalysts.

Recent advances in catalysis have opened new avenues for constructing challenging C-C bonds. For example, methods involving the direct dehydrative coupling of terminal alkynes with alcohols catalyzed by palladium and an N,P-ligand could provide access to complex enynes and related structures. organic-chemistry.org While not a direct route to this compound, such methodologies highlight the trend towards using more readily available starting materials.

Another area of innovation is the development of reactions that proceed under exceptionally mild conditions. Copper-catalyzed Hiyama-type cross-coupling of vinylsiloxanes with bromoalkynes allows for the formation of sensitive enynes with full retention of stereochemistry, demonstrating the power of modern catalysis to handle delicate functional groups. organic-chemistry.org For a sterically demanding target like this compound, a novel approach might involve the fragmentation of a more complex, pre-assembled ring system or the use of a C-H activation strategy on a suitable precursor, although such specific routes for this compound are not yet widely established. The continuous development of new ligands and catalytic systems is expected to provide more direct and efficient solutions for the synthesis of highly congested alkynes in the future.

Strategies Involving Organometallic Intermediates

A robust and well-established strategy for the synthesis of the carbon skeleton of this compound involves the use of Grignard reagents. This approach begins with the formation of a tertiary alcohol, which is then converted through a series of reactions to the desired terminal alkyne.

The key steps are:

Formation of a Tertiary Alcohol Precursor: The synthesis initiates with the reaction of 3-pentanone (B124093) (diethyl ketone) with an ethyl Grignard reagent, such as ethylmagnesium bromide (EtMgBr). The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup yields the tertiary alcohol, 3-ethylpentan-3-ol. This reaction is a classic method for constructing sterically hindered tertiary alcohols.

Dehydration to an Alkene: The 3-ethylpentan-3-ol is then subjected to acid-catalyzed dehydration. This elimination reaction removes a molecule of water and forms an alkene. The major product of this step is typically the more substituted and thermodynamically stable alkene, 3-ethylpent-2-ene, in accordance with Zaitsev's rule.

Halogenation of the Alkene: The resulting alkene undergoes halogenation, commonly with bromine (Br₂), to form a vicinal dihalide. The bromine adds across the double bond, resulting in the formation of 2,3-dibromo-3-ethylpentane.

Double Dehydrohalogenation: The final step is a double dehydrohalogenation of the vicinal dibromide. This is achieved using a very strong base, such as sodium amide (NaNH₂) in liquid ammonia or at high temperatures. The base abstracts two protons and eliminates two bromide ions in a two-fold E2 reaction, creating the carbon-carbon triple bond and yielding the final product, this compound. youtube.com

An alternative, though often less efficient, pathway involves the direct reaction of a tertiary halide (e.g., 3-bromo-3-ethylpentane) with a metal acetylide, like sodium acetylide. chegg.com However, this approach is severely hampered by competing elimination reactions. The acetylide ion is not only a potent nucleophile but also a strong base. With tertiary substrates, the steric hindrance around the electrophilic carbon makes nucleophilic substitution (Sₙ2) difficult, and the elimination (E2) pathway, leading to alkenes and acetylene, often becomes the major reaction pathway. chegg.com

Table 1: Multi-Step Synthesis of this compound via Grignard Intermediate

| Step | Reactants | Key Reagent(s) | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 3-Pentanone | Ethylmagnesium Bromide, then H₃O⁺ | 3-Ethylpentan-3-ol | Grignard Addition |

| 2 | 3-Ethylpentan-3-ol | H₂SO₄ (conc.), Heat | 3-Ethylpent-2-ene | Dehydration (E1) |

| 3 | 3-Ethylpent-2-ene | Br₂ in CCl₄ | 2,3-Dibromo-3-ethylpentane | Halogenation |

Flow Chemistry and Continuous Synthesis Approaches

Adapting the multi-step synthesis of this compound to a continuous flow process offers significant advantages in terms of safety, control, and scalability. Flow chemistry involves pumping reagents through tubes or channels where they mix and react, providing superior heat and mass transfer compared to traditional batch reactors.

For the synthesis of this compound, a modular flow system could be designed:

Grignard Reagent Formation and Reaction: The formation of ethylmagnesium bromide can be performed in a packed-bed reactor containing magnesium turnings, with a solution of ethyl bromide in an ether solvent being passed through. The resulting Grignard solution can be directly merged with a stream of 3-pentanone in a subsequent reactor coil (T-mixer), allowing for precise control over the exothermic reaction temperature and residence time. This minimizes the risks associated with accumulating large quantities of highly reactive organometallic reagents.

Continuous Dehydration and Separation: The output from the Grignard step, after an in-line aqueous quench, could be fed into a heated reactor containing a solid acid catalyst for continuous dehydration. The resulting mixture of alkene and water can be separated in-line using a membrane separator or a liquid-liquid separator.

In-line Halogenation and Dehydrohalogenation: The purified alkene stream could then be mixed with a bromine solution in a microreactor, which allows for excellent control over this highly exothermic and hazardous reaction. The subsequent double dehydrohalogenation, which requires a strong base and often harsh conditions, can be performed more safely in a high-temperature, high-pressure flow reactor, minimizing reaction volume and enabling rapid heating and cooling.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous reagents and poor heat dissipation. | Enhanced safety through small reaction volumes, superior thermal control, and containment. |

| Control | Limited control over reaction parameters, potential for local hot spots. | Precise control over temperature, pressure, residence time, and stoichiometry. |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Readily scalable by running the system for longer durations or by "numbering-up" (parallelization). |

| Efficiency | May have lower yields due to side reactions and degradation over long reaction times. | Often provides higher yields and purity due to optimized conditions and short reaction times. |

Purification and Isolation Techniques for Research-Grade this compound

Achieving high purity is essential for the characterization and subsequent use of this compound in research. Given its nonpolar nature and volatility, a combination of chromatographic and distillation methods is typically employed.

Advanced Chromatographic Separations in Synthetic Research

Chromatography is a powerful tool for isolating this compound from reaction byproducts, such as isomeric alkenes or alkynes formed during the final elimination step.

Flash Column Chromatography: As a preliminary purification step, flash chromatography using a nonpolar stationary phase like silica (B1680970) gel and a nonpolar eluent (e.g., hexanes or petroleum ether) can be effective for removing polar impurities, such as any residual brominated intermediates or long-chain polymers. However, due to the low polarity of the target compound, its separation from structurally similar, nonpolar byproducts can be challenging with this technique.

Preparative Gas Chromatography (Prep-GC): For obtaining research-grade material (>99% purity), preparative gas chromatography is the method of choice. This technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column. Given that this compound is a volatile liquid, it can be readily vaporized and passed through a GC column. By using a column with appropriate polarity and length, it is possible to achieve baseline separation from closely boiling isomers and other contaminants. The separated fractions are then condensed and collected, yielding a highly purified sample.

Table 3: Chromatographic Purification Methods for this compound

| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Suitability for this compound |

|---|---|---|---|---|

| Flash Chromatography | Silica Gel / Alumina | Hexanes / Petroleum Ether | Polarity | Good for bulk removal of polar impurities. Poor for separating nonpolar isomers. |

| Preparative GC | Various (e.g., nonpolar polysiloxane) | Inert Carrier Gas (He, N₂) | Volatility / Boiling Point | Excellent for high-purity isolation from volatile, structurally similar byproducts. |

Distillation under Controlled Conditions for High Purity

Fractional distillation is a fundamental and effective technique for purifying this compound, especially on a larger scale where preparative GC may be impractical. The success of this method relies on the differences in boiling points between the product and any impurities.

The reported boiling point of this compound is approximately 127-128 °C. Fractional distillation using a column with a high number of theoretical plates (e.g., a Vigreux or spinning band column) can effectively separate it from lower-boiling precursors or higher-boiling byproducts.

For compounds that may be sensitive to high temperatures, distillation can be performed under reduced pressure (vacuum distillation). Lowering the pressure reduces the boiling point of the liquid, allowing distillation to occur at a lower temperature. This can prevent potential thermal degradation or isomerization of the alkyne, ensuring the integrity of the final product. Careful control of the vacuum level and heating mantle temperature is crucial for achieving a clean separation.

Table 4: Physical Properties for Distillation of this compound

| Property | Value | Significance for Purification |

|---|---|---|

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₁₆ | - |

| Molar Mass | 124.22 g/mol | Influences volatility. |

| Boiling Point (at 1 atm) | ~127-128 °C | Primary parameter for separation by fractional distillation. |

| Density | ~0.771 g/cm³ | - |

Reactivity and Mechanistic Investigations of 3,3 Diethylpent 1 Yne

Addition Reactions to the Triple Bond of 3,3-Diethylpent-1-yne

The carbon-carbon triple bond serves as the primary site of reactivity in this compound, undergoing various addition reactions. However, the bulky triethylmethyl group at the C-3 position sterically shields the triple bond, which can hinder the approach of reagents and affect reaction rates and regioselectivity compared to less substituted alkynes.

The addition of hydrogen halides (HX) and water (hydration) to alkynes are fundamental organic transformations. For a terminal alkyne like this compound, these reactions are expected to follow established electronic principles, although steric factors play a crucial role.

Hydrohalogenation: The reaction with hydrogen halides such as HBr or HCl is predicted to proceed via a Markovnikov addition mechanism. masterorganicchemistry.comchemistrysteps.com In this process, the initial protonation of the alkyne triple bond forms the most stable carbocation intermediate. For this compound, this would be a vinylic carbocation at the C-2 position, stabilized by the adjacent alkyl group. Subsequent attack by the halide ion (X⁻) would yield the vinyl halide. Due to the significant steric bulk, the approach of the halide to the carbocation may be somewhat impeded, potentially slowing the reaction rate compared to simpler terminal alkynes. youtube.com The addition of a second equivalent of HX would lead to a geminal dihalide, with both halogens attached to the C-2 carbon. chemistrysteps.com

Hydration: Acid-catalyzed hydration (using reagents like H₂SO₄, H₂O, and a HgSO₄ catalyst) also follows Markovnikov's rule. The initial addition of water across the triple bond is expected to form an enol intermediate, where the hydroxyl group is attached to the more substituted carbon (C-2). libretexts.orgyoutube.com This enol would then rapidly tautomerize to the more stable keto form, yielding 3,3-diethylpentan-2-one. An alternative, anti-Markovnikov hydration can be achieved via hydroboration-oxidation, using a sterically hindered borane (B79455) (like disiamylborane (B86530) or 9-BBN) followed by oxidation with hydrogen peroxide in a basic solution. libretexts.org This pathway would produce an aldehyde, 3,3-diethylpentanal, after tautomerization of the corresponding anti-Markovnikov enol.

Table 1: Expected Products of Hydrohalogenation and Hydration of this compound This table is based on established reaction mechanisms, as specific experimental data for this compound is not readily available in the cited literature.

| Reaction | Reagents | Predicted Major Product | Governing Principle |

|---|---|---|---|

| Hydrohalogenation | 1 eq. HBr | 2-Bromo-3,3-diethylpent-1-ene | Markovnikov Addition |

| Hydrohalogenation | 2 eq. HBr | 2,2-Dibromo-3,3-diethylpentane | Markovnikov Addition |

| Acid-Catalyzed Hydration | H₂SO₄, H₂O, HgSO₄ | 3,3-Diethylpentan-2-one | Markovnikov Addition |

| Hydroboration-Oxidation | 1. Sia₂BH; 2. H₂O₂, NaOH | 3,3-Diethylpentanal | Anti-Markovnikov Addition |

Cycloaddition reactions are powerful methods for constructing cyclic compounds. The alkyne functionality in this compound can act as a dipolarophile in 1,3-dipolar cycloadditions or as a dienophile in Diels-Alder reactions, though its reactivity is tempered by steric hindrance.

In 1,3-dipolar cycloadditions , the alkyne reacts with a 1,3-dipole (such as an azide (B81097) or a nitrile oxide) to form a five-membered heterocycle. wikipedia.orgorganic-chemistry.org For example, a reaction with an organic azide (R-N₃) would be expected to produce a triazole. The significant steric bulk of the triethylmethyl group would likely influence the regioselectivity of the addition and could necessitate more forcing reaction conditions (e.g., higher temperatures or copper catalysis in the case of the azide-alkyne "click" reaction) to achieve reasonable yields. mdpi.com

The Diels-Alder reaction , a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile. While alkynes can serve as dienophiles, they are generally less reactive than electron-deficient alkenes. The unactivated and sterically encumbered triple bond of this compound would likely make it a poor dienophile, requiring high temperatures and resulting in low yields in reactions with typical dienes like 1,3-butadiene. researchgate.net

Catalytic hydrogenation can reduce the triple bond of this compound. The reaction can proceed to full saturation to yield an alkane or be stopped at the alkene stage (semihydrogenation).

Complete Hydrogenation: Using a highly active catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with an excess of hydrogen gas (H₂) will typically lead to the complete reduction of the alkyne to the corresponding alkane, 3,3-diethylpentane.

Semihydrogenation: More controlled conditions allow for the selective reduction of the alkyne to an alkene. The stereochemical outcome depends on the catalyst and reaction conditions.

Syn-addition (cis-alkene): The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline), facilitates the syn-addition of two hydrogen atoms across the triple bond. This pathway leads to the formation of the Z-alkene, (Z)-3,3-diethylpent-1-ene.

Anti-addition (trans-alkene): Dissolving metal reduction, using sodium or lithium metal in liquid ammonia (B1221849), proceeds through a radical anion intermediate, resulting in the anti-addition of hydrogen and yielding the E-alkene, (E)-3,3-diethylpent-1-ene.

The steric bulk around the triple bond in this compound could affect the rate of these heterogeneous catalytic reactions by hindering the adsorption of the molecule onto the catalyst surface.

Metal-Catalyzed Transformations Involving this compound as a Substrate

Transition metal catalysis offers a vast array of methods for alkyne functionalization. For this compound, these reactions provide pathways to more complex molecules, although the steric hindrance of the substrate remains a critical factor.

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a new carbon-carbon bond. wikipedia.org The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the halide to a Pd(0) complex occurs, while in the copper cycle, a copper(I) acetylide is formed from the terminal alkyne. Transmetalation from copper to palladium, followed by reductive elimination, yields the coupled product.

The participation of this compound in Sonogashira couplings would be significantly influenced by its steric profile. The bulky triethylmethyl group can hinder the formation of the copper acetylide intermediate and its subsequent approach to the palladium complex during the transmetalation step. researchgate.net This steric repulsion would likely lead to slower reaction rates and potentially lower yields compared to less hindered alkynes like phenylacetylene (B144264) or 1-hexyne. Overcoming this may require higher catalyst loadings, elevated temperatures, or the use of specialized ligands on the palladium catalyst that can accommodate bulky substrates. lucp.net

Table 2: Factors Influencing Sonogashira Coupling of this compound This table outlines general principles, as specific experimental data for this compound is not readily available in the cited literature.

| Factor | Influence on Reaction | Rationale |

|---|---|---|

| Steric Hindrance | Decreases reaction rate and yield | The bulky triethylmethyl group impedes the formation and interaction of catalytic intermediates. researchgate.net |

| Catalyst System | Choice of ligands is critical | Bulky phosphine (B1218219) ligands on palladium may exacerbate steric clash, while smaller or specialized ligands might improve reactivity. |

| Reaction Conditions | Higher temperatures may be required | Additional energy is needed to overcome the activation barrier increased by steric repulsion. |

| Coupling Partner | Less hindered halides are preferred | Coupling with sterically unencumbered partners like iodobenzene (B50100) would be more favorable than with ortho-substituted aryl halides. |

Metals such as platinum, ruthenium, and rhodium catalyze a variety of transformations for alkynes.

Platinum-Catalyzed Hydrosilylation: This reaction involves the addition of a silicon-hydride (Si-H) bond across the triple bond, yielding a vinylsilane. Platinum catalysts, like Karstedt's or Speier's catalyst, are highly effective for this transformation. qualitas1998.netrsc.org For a terminal alkyne like this compound, the reaction typically proceeds with syn-addition of the silane, leading to the E-vinylsilane as the major product. The regioselectivity can be influenced by both electronic and steric factors, but addition of the silyl (B83357) group to the terminal carbon (β-addition) is generally favored. dntb.gov.ua

Ruthenium-Catalyzed Reactions: Ruthenium complexes are versatile catalysts for various alkyne couplings. For instance, ruthenium-catalyzed hydroarylation allows for the addition of an aromatic C-H bond across the triple bond, creating substituted alkenes. rsc.org In the context of this compound, such a reaction would likely face steric challenges, but could provide a direct route to complex vinyl-aromatic structures. Ruthenium catalysts are also known to promote alkene-alkyne couplings, which could engage the triple bond of this compound to form conjugated dienes. nih.gov

Alkyne Metathesis and Oligomerization Studies

Alkyne metathesis, a powerful tool for the formation of new carbon-carbon triple bonds, involves the redistribution of alkylidyne moieties, typically catalyzed by high-oxidation-state metal complexes of molybdenum and tungsten. beilstein-journals.orgwikipedia.orgresearchgate.net While a versatile reaction, the metathesis of terminal alkynes, including sterically hindered ones like this compound, presents significant challenges. beilstein-journals.org The presence of an acidic proton on the terminal alkyne can lead to catalyst degradation and the formation of polymeric materials, often limiting the synthetic utility of this process for such substrates. beilstein-journals.org

Modern catalyst development has focused on creating more robust and tolerant systems. For instance, molybdenum alkylidyne complexes with tripodal trisilanolate ligands have demonstrated improved functional group tolerance. nih.gov While specific studies on the metathesis of this compound are not extensively documented, the general behavior of sterically demanding terminal alkynes suggests that it would be a challenging substrate for traditional alkyne metathesis catalysts.

Oligomerization of terminal alkynes, on the other hand, can be achieved using various transition metal catalysts. researchgate.netnih.gov These reactions can lead to the formation of dimers, trimers, and higher oligomers through different mechanistic pathways, including cyclotrimerization to form substituted benzene (B151609) derivatives. For sterically hindered alkynes, the regioselectivity and the extent of oligomerization are highly dependent on the catalyst system and reaction conditions. Organoactinide complexes, for example, have been shown to promote the oligomerization of terminal alkynes. nih.gov

Table 1: Representative Catalyst Systems for Alkyne Transformations

| Reaction Type | Catalyst System | Substrate Scope | Ref. |

|---|---|---|---|

| Alkyne Metathesis | Molybdenum or Tungsten Alkylidynes | Primarily internal alkynes; terminal alkynes are challenging. beilstein-journals.orgd-nb.info | beilstein-journals.orgd-nb.info |

| Oligomerization | Organoactinide Complexes | Terminal alkynes, including bulky substrates. nih.gov | nih.gov |

Nucleophilic and Electrophilic Activation of this compound

The carbon-carbon triple bond in this compound can be activated by both nucleophilic and electrophilic species, leading to a diverse range of chemical transformations.

The terminal proton of this compound is weakly acidic and can be removed by a strong base to form a metal acetylide. Common bases used for this purpose include sodium amide (NaNH2), n-butyllithium (n-BuLi), and Grignard reagents (RMgX). The resulting acetylide anion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

For instance, the lithium acetylide of this compound can be generated by treatment with n-butyllithium in an ethereal solvent. This nucleophile can then react with electrophiles such as aldehydes, ketones, and alkyl halides. masterorganicchemistry.comresearchgate.net Reaction with aldehydes and ketones yields propargyl alcohols, while reaction with primary alkyl halides leads to the formation of internal alkynes. The steric hindrance around the acetylide may influence the rate of these reactions.

Table 2: Representative Reactions of Metal Acetylides

| Electrophile | Product Type | General Reactivity | Ref. |

|---|---|---|---|

| Aldehydes/Ketones | Propargyl Alcohols | Nucleophilic addition to the carbonyl group. masterorganicchemistry.com | masterorganicchemistry.com |

| Primary Alkyl Halides | Internal Alkynes | SN2 displacement of the halide. |

The electron-rich triple bond of this compound is susceptible to attack by electrophiles. The addition of hydrogen halides (HX) to terminal alkynes typically follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon, and the halide adds to the more substituted internal carbon. libretexts.orglibretexts.org This regioselectivity is due to the formation of the more stable vinyl cation intermediate. libretexts.org In the case of this compound, the significant steric bulk at the C3 position would likely further favor the formation of the carbocation at the C2 position.

The addition of a second equivalent of HX to the initially formed vinyl halide results in a geminal dihalide, with both halogen atoms attached to the same carbon. libretexts.org

Table 3: Regioselectivity in Electrophilic Addition to Terminal Alkynes

| Reagent | Regioselectivity | Product | Ref. |

|---|---|---|---|

| HBr | Markovnikov | 2-Bromo-3,3-diethylpent-1-ene | libretexts.org |

Radical-Mediated Processes and this compound

The triple bond of this compound can also participate in reactions involving radical intermediates.

The radical addition of hydrogen bromide (HBr) to terminal alkynes, initiated by peroxides or UV light, proceeds with anti-Markovnikov regioselectivity. chemistrysteps.comucalgary.camasterorganicchemistry.com In this process, the bromine radical adds to the terminal carbon, leading to the formation of the more stable secondary vinyl radical. Subsequent abstraction of a hydrogen atom from HBr yields the anti-Markovnikov product. For this compound, this would result in the formation of 1-bromo-3,3-diethylpent-1-ene.

Another important radical addition is the thiol-yne reaction, where a thiol (R-SH) adds across the triple bond. wikipedia.orgacsgcipr.orgnih.gov This reaction is typically initiated by radical initiators or photolysis and also proceeds with anti-Markovnikov regioselectivity to form a vinyl sulfide. wikipedia.orgacsgcipr.org The reaction can often proceed with a second addition of the thiol to the initially formed vinyl sulfide. nih.govrsc.org

Radical polymerization of alkynes is generally less common and controlled than that of alkenes. However, terminal alkynes can undergo polymerization initiated by radical species. wikipedia.orglibretexts.org The process involves the typical steps of initiation, propagation, and termination. libretexts.orglibretexts.org Common radical initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO). libretexts.orgyoutube.com

The polymerization of sterically hindered monomers like this compound can be challenging. The bulky substituents may impede the approach of the growing polymer chain to the monomer, potentially leading to lower molecular weight polymers or slower polymerization rates. Controlled radical polymerization techniques could offer a means to achieve better control over the polymerization of such challenging monomers.

Impact of Steric Hindrance on Reaction Kinetics and Selectivity.

The reactivity of alkynes is significantly influenced by the steric environment around the carbon-carbon triple bond. In the case of this compound, the presence of a quaternary carbon atom adjacent to the alkyne functionality introduces substantial steric bulk. This steric hindrance plays a crucial role in governing the kinetics and selectivity of its chemical transformations. The three ethyl groups attached to the C3 position create a congested environment that can impede the approach of reagents, thereby affecting reaction rates and dictating the regiochemical and stereochemical outcomes of addition reactions.

Kinetic Studies of Sterically Demanding Alkyne Reactions.

While specific kinetic data for reactions involving this compound are not extensively documented in the readily available scientific literature, the principles of reaction kinetics for sterically hindered alkynes can be applied to understand its behavior. The rate of a chemical reaction is dependent on the frequency of successful molecular collisions. In reactions of this compound, the bulky triethylmethyl group at the C3 position presents a significant steric shield around the triple bond.

This steric impediment can lead to a decrease in reaction rates compared to less hindered terminal alkynes. For a reaction to occur, the reacting species must be able to approach the alkyne's π-system. The ethyl groups on the quaternary carbon can sterically clash with the incoming reagent, increasing the activation energy of the reaction and thus slowing it down.

For instance, in metal-catalyzed reactions, the coordination of the alkyne to the metal center is often a critical step. The steric bulk of this compound can hinder this coordination, potentially requiring more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve a reasonable reaction rate.

The following table illustrates a qualitative comparison of expected relative reaction rates for a generic addition reaction across a triple bond for different alkynes, based on the principle of steric hindrance.

| Alkyne | Structure | Expected Relative Rate |

| 1-Pentyne | CH₃CH₂CH₂C≡CH | High |

| 3-Methyl-1-butyne | (CH₃)₂CHC≡CH | Moderate |

| 3,3-Dimethyl-1-butyne | (CH₃)₃CC≡CH | Low |

| This compound | (CH₃CH₂)₃CC≡CH | Very Low |

This trend highlights the general principle that as steric bulk increases near the reaction center, the rate of reaction tends to decrease.

Regioselectivity and Stereoselectivity in the Context of this compound.

Steric hindrance is a powerful tool for controlling the selectivity of chemical reactions. In the case of this compound, the bulky substituent profoundly influences both the regioselectivity (where a reagent adds) and stereoselectivity (the spatial arrangement of the atoms in the product).

Regioselectivity:

In addition reactions to unsymmetrical alkynes, the regioselectivity is often governed by both electronic and steric factors. For terminal alkynes like this compound, electrophilic additions typically follow Markovnikov's rule, where the electrophile adds to the terminal carbon (C1) and the nucleophile adds to the internal carbon (C2). However, the significant steric bulk at the C3 position can override electronic effects and lead to anti-Markovnikov addition.

For example, in the hydroboration-oxidation of alkynes, the boron atom (the electrophilic part of the reagent) preferentially adds to the less sterically hindered carbon atom. For this compound, this would be the terminal C1 carbon. The subsequent oxidation step then replaces the boron with a hydroxyl group, leading to the formation of an aldehyde after tautomerization of the intermediate enol. The use of bulky borane reagents, such as disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN), further enhances this regioselectivity.

The table below summarizes the expected major products for the hydroboration-oxidation of various terminal alkynes, illustrating the directing effect of steric hindrance.

| Alkyne | Reagent | Major Product (after tautomerization) | Selectivity |

| 1-Pentyne | 1. BH₃-THF; 2. H₂O₂, NaOH | 2-Pentanone | Markovnikov (electronically favored) |

| 3,3-Dimethyl-1-butyne | 1. BH₃-THF; 2. H₂O₂, NaOH | 3,3-Dimethylbutanal | Anti-Markovnikov (sterically driven) |

| This compound | 1. 9-BBN; 2. H₂O₂, NaOH | 3,3-Diethylpentanal | High Anti-Markovnikov |

Stereoselectivity:

The stereoselectivity of addition reactions to alkynes is also heavily influenced by steric factors. For instance, the catalytic hydrogenation of alkynes to alkenes can proceed with either syn or anti stereochemistry. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) typically results in the syn-addition of hydrogen, leading to a cis-alkene.

However, for a sterically hindered alkyne like this compound, the adsorption of the alkyne onto the catalyst surface can be influenced by the bulky substituent. The molecule will likely orient itself to minimize steric interactions with the catalyst surface, which can enhance the stereoselectivity of the hydrogenation. The bulky triethylmethyl group would likely orient away from the catalyst surface, allowing for the delivery of both hydrogen atoms to the same face of the triple bond, thus favoring the formation of the cis-alkene.

Conversely, dissolving metal reductions, such as with sodium in liquid ammonia, result in the anti-addition of hydrogen to form a trans-alkene. The stereochemical outcome of this reaction is generally less sensitive to steric hindrance around the alkyne.

The expected stereochemical outcomes for the reduction of a sterically hindered internal alkyne are presented in the following table. While this compound is a terminal alkyne and would be reduced to an alkane under these conditions, this table illustrates the principle of stereocontrol in alkyne reduction.

| Reaction | Reagents | Stereochemical Outcome |

| Catalytic Hydrogenation | H₂, Lindlar's Catalyst | syn-addition (cis-alkene) |

| Dissolving Metal Reduction | Na, NH₃ (l) | anti-addition (trans-alkene) |

In cycloaddition reactions, such as the Diels-Alder reaction (where an alkyne can act as a dienophile), the steric bulk of this compound would be expected to significantly hinder the approach of the diene. This would likely result in a very slow reaction rate and could influence the endo/exo selectivity of the product, favoring the less sterically congested transition state.

Application of 3,3 Diethylpent 1 Yne in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The utility of a molecule as a building block is determined by its reactivity and ability to be incorporated into larger, more complex structures. For 3,3-diethylpent-1-yne, its potential lies in the reactivity of its terminal alkyne functional group.

Synthesis of Substituted Alkenes and Alkanes via Alkyne Transformations

Terminal alkynes are fundamental precursors for the synthesis of a wide array of substituted alkenes and alkanes through various transformations, including hydrogenation, hydration, and hydrohalogenation. However, specific studies detailing these transformations on this compound are not present in the surveyed literature.

Theoretically, the hydrogenation of this compound could yield different products depending on the catalyst and reaction conditions.

Incorporation into Macrocyclic and Cage Compounds

The incorporation of alkyne units is a common strategy in the construction of macrocycles and complex cage-like molecules, often utilizing coupling reactions like the Glaser or Sonogashira couplings. Despite the potential for this compound to serve as a rigid linker or building block in such architectures, no published research demonstrates its use for these purposes. The significant steric bulk of the two ethyl groups at the C3 position might hinder its ability to participate effectively in the requisite coupling reactions for the formation of these constrained structures.

Precursor for Heterocyclic Compound Synthesis

Alkynes are versatile starting materials for constructing a variety of heterocyclic rings. The triple bond can react with binucleophilic reagents to form five- or six-membered rings.

Pyrazole (B372694) and Isoxazole Formation

The reaction of terminal alkynes with diazomethane (B1218177) is a classical method for pyrazole synthesis, while their reaction with nitrile oxides can yield isoxazoles. These are typically [3+2] cycloaddition reactions. There are no specific documented examples of using this compound in these cycloaddition reactions to form the corresponding substituted pyrazoles or isoxazoles.

Furan (B31954) and Thiophene (B33073) Ring Construction

The synthesis of furans and thiophenes can, in some pathways, involve alkyne precursors. For instance, the Paal-Knorr synthesis can be adapted for certain furan preparations, and various methods exist for thiophene synthesis from acetylenic compounds. However, the scientific literature lacks any reports on the successful construction of furan or thiophene rings using this compound as a starting material.

Role in Cascade and Multicomponent Reaction Sequences

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from multiple starting materials. Alkynes are often key components in these reactions due to their diverse reactivity. They can participate in cycloadditions, nucleophilic additions, and transition-metal-catalyzed transformations that initiate or propagate a cascade sequence.

Despite the synthetic power of these reactions, a review of the literature indicates that this compound has not been reported as a substrate in any cascade or multicomponent reaction sequences. Its potential utility in such complex transformations remains unexplored and undocumented in peer-reviewed research. The steric hindrance near the reactive alkyne site may be a limiting factor for its participation in the intricate bond-forming events characteristic of these reactions.

Chemo- and Regioselective Participation in One-Pot Syntheses.

There is no published research on the participation of this compound in one-pot synthetic procedures.

Design of Convergent Synthetic Pathways.

There are no documented instances of this compound being utilized in the design or execution of convergent synthetic pathways.

3,3 Diethylpent 1 Yne in Polymer Chemistry and Materials Science Research

Polymerization of 3,3-Diethylpent-1-yne.

The polymerization of this compound is theoretically possible through several mechanisms, though its bulky quaternary carbon atom adjacent to the acetylene (B1199291) group poses significant steric hindrance. This steric bulk would heavily influence catalyst accessibility and the propagation rate of the polymer chain.

Coordination Polymerization Mechanisms (e.g., Ziegler-Natta, Metathesis).

Coordination polymerization, particularly using Ziegler-Natta or metathesis catalysts, is a common method for polymerizing alkynes.

Ziegler-Natta Polymerization: Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are widely used for the polymerization of terminal alkenes. wikipedia.orgopenstax.orgbritannica.comlibretexts.orgscienomics.comlibretexts.orglibretexts.org While they can also polymerize some alkynes, the significant steric hindrance from the two ethyl groups in this compound would likely impede the coordination of the monomer to the active metal center, potentially leading to low catalytic activity or failure to polymerize. nih.gov Computational studies on the effect of alkyne impurities on Ziegler-Natta polymerization of propylene (B89431) indicate that even small alkynes can act as inhibitors. nih.gov

Metathesis Polymerization: Alkyne metathesis, catalyzed by metal alkylidyne complexes (e.g., molybdenum, tungsten, or rhenium-based), is a powerful tool for forming carbon-carbon triple bonds and can be applied to polymerization. nsf.govwikipedia.orgacs.orgacs.orgnsf.govbeilstein-journals.org However, the homopolymerization of terminal alkynes via metathesis is often challenging due to the formation of less reactive, bulky carbene intermediates. acs.orgnih.gov For a sterically demanding monomer like this compound, this issue would be exacerbated, likely preventing efficient homopolymerization. Research has shown that terminal alkynes can be copolymerized in an alternating fashion with less hindered monomers like cyclic enol ethers, which could be a potential route for incorporating this compound into a polymer chain. acs.orgnih.gov

Living Polymerization Strategies for Poly(this compound).

Living polymerization offers precise control over molecular weight and architecture. For substituted acetylenes, living polymerization has been achieved using specific transition metal catalysts. However, these methods are often sensitive to steric bulk. Reports on the living polymerization of sterically demanding disubstituted acetylenes exist, but there is no specific mention of monomers with a quaternary center adjacent to the alkyne. researchgate.net The development of a living polymerization system for this compound would require a highly active and sterically accessible catalyst that can overcome the monomer's bulk.

Structural Characterization of Poly(this compound) Architectures.

Were poly(this compound) to be synthesized, its structural characterization would involve a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for determining the polymer's microstructure, including the configuration of the polyene backbone (cis vs. trans). nih.govmdpi.comnsf.govust.hkresearchgate.net

Gel Permeation Chromatography (GPC): GPC would be used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer, providing insights into the control of the polymerization process. nih.govnsf.govust.hk

Without experimental data, a representative data table for the properties of poly(this compound) cannot be generated.

Copolymers and Blends Involving this compound Derivatives.

The incorporation of this compound into copolymers could potentially impart unique properties due to its bulky side groups, such as increased rigidity and altered solubility.

Synthesis and Research into Block Copolymers.

The synthesis of block copolymers containing a poly(this compound) segment would be challenging due to the difficulties in its controlled polymerization. If a living polymerization method were established, sequential monomer addition could be employed to create block copolymers. cmu.edursc.orgchemrxiv.org The properties of such block copolymers would be highly dependent on the nature of the other block(s).

Grafting Polymerization from Functionalized Surfaces.

Grafting polymers onto surfaces can significantly modify their properties. "Grafting from" approaches involve initiating polymerization from a surface-bound initiator. "Grafting to" methods involve attaching pre-formed polymers to a surface. nih.govnih.govmdpi.comacs.org Alkyne-functionalized surfaces are often used in "click" chemistry for grafting. nih.govnih.govmdpi.com While there is no specific research on grafting poly(this compound), one could envision a scenario where a surface is functionalized with initiator sites capable of polymerizing this monomer, or where a pre-synthesized (though currently hypothetical) poly(this compound) is attached to a reactive surface.

Application as a Cross-linking Agent or Monomer in Advanced Materials.

A thorough search of the scientific literature yielded no specific studies on the use of this compound as a cross-linking agent or a monomer in the fabrication of advanced materials.

Fabrication of High-Performance Polymeric Materials.

There is no available research detailing the fabrication of high-performance polymeric materials using this compound.

Hypothetically, as a terminal alkyne, this compound possesses a reactive triple bond that could participate in polymerization reactions. However, the presence of two ethyl groups at the tertiary carbon adjacent to the alkyne (a quaternary center) introduces significant steric hindrance. This bulkiness would likely inhibit its participation in common polymerization techniques. For instance, in transition metal-catalyzed polymerizations, the bulky substituents might prevent the monomer from effectively coordinating to the metal center, thus impeding chain growth.

Should polymerization be achievable, the resulting polymer would feature bulky pendant groups, which could impart unique properties. These groups would likely decrease the packing efficiency of the polymer chains, leading to a lower density and potentially a higher free volume. This could be advantageous for applications such as gas separation membranes. The rigidity of the polyalkyne backbone, combined with the bulky side groups, might also result in a high glass transition temperature (Tg), a characteristic of some high-performance polymers.

Use in Composite and Hybrid Materials Research.

No research has been published on the use of this compound in composite and hybrid materials.

In the context of composite materials, the terminal alkyne group of this compound could theoretically be utilized for surface modification of reinforcing fillers (e.g., silica (B1680970), carbon nanotubes). The alkyne could undergo "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to covalently attach to filler surfaces that have been functionalized with azide (B81097) groups. This would improve the interfacial adhesion between the filler and a polymer matrix, a critical factor for enhancing the mechanical properties of the composite. The bulky diethyl groups could also influence the nature of the interface, potentially creating a region of lower density around the filler particles.

Integration into Supramolecular Assemblies and Nanostructures.

There are no studies reporting the integration of this compound into supramolecular assemblies or nanostructures.

Self-Assembly Studies of Alkyne-Functionalized Molecules.

No self-assembly studies specifically involving this compound have been documented.

The self-assembly of molecules is governed by a delicate balance of intermolecular forces, including van der Waals interactions, hydrogen bonding, and π-π stacking. sigmaaldrich.com While the alkyne group can participate in certain non-covalent interactions, the significant steric bulk of the 3,3-diethylpentyl group would likely dominate the self-assembly behavior. It is plausible that this steric hindrance would disrupt the formation of well-ordered, long-range assemblies that are often observed for less hindered alkyne-functionalized molecules. Instead, it might favor the formation of amorphous or poorly ordered structures.

Role in Metal-Organic Frameworks (MOFs) Research.

There is no research available on the use of this compound in the research of metal-organic frameworks (MOFs).

MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgalbany.edursc.orgresearchgate.net For a molecule to be a suitable linker for MOF synthesis, it typically requires multiple coordinating functional groups (e.g., carboxylates, pyridyls). As this compound only possesses a single terminal alkyne and lacks these common coordinating groups, it is not a candidate for a primary building block of a MOF.

Theoretically, it could be incorporated as a modulating agent during MOF synthesis to influence crystal growth or defect formation. Alternatively, if a derivative of this compound were synthesized to include appropriate coordinating groups, the bulky alkyl portion could be directed into the pores of the resulting MOF. This could create a unique porous environment with specific steric and hydrophobic properties, potentially useful for selective gas adsorption or catalysis.

Preparation of Carbon-Rich Nanomaterials.

No studies have been found on the use of this compound for the preparation of carbon-rich nanomaterials.

Carbon-rich nanomaterials can sometimes be synthesized through the pyrolysis of organic precursors. The high carbon-to-hydrogen ratio of alkynes makes them interesting candidates for this purpose. The pyrolysis of this compound would likely lead to the formation of a variety of carbonaceous materials. The specific structure of these materials (e.g., amorphous carbon, graphitic structures) would depend on the pyrolysis conditions (temperature, pressure, catalyst). The presence of the quaternary carbon center might influence the fragmentation pathways and the subsequent carbonization process. However, without experimental data, the nature of the resulting carbon nanomaterials remains purely speculative.

Theoretical and Computational Studies of 3,3 Diethylpent 1 Yne

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, orbital energies, and various reactivity descriptors, offering predictive insights into chemical behavior.

Density Functional Theory (DFT) Studies on Ground States

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of the ground state of many-electron systems. mdpi.comq-chem.com It is a widely used approach due to its favorable balance of accuracy and computational cost. mdpi.comnih.gov For 3,3-diethylpent-1-yne, DFT calculations would typically be employed to optimize the molecular geometry, predict vibrational frequencies, and calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H16 | PubChem |

| Molecular Weight | 124.22 g/mol | PubChem |

| XLogP3-AA | 3.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 124.125200510 g/mol | PubChem |

| Monoisotopic Mass | 124.125200510 g/mol | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

This table presents foundational computed properties of this compound. These values are typically used as a starting point for more advanced computational studies.

Ab Initio Methods for Excited States and Spectroscopy

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are the gold standard for high-accuracy calculations, particularly for excited states and spectroscopic properties. Methods such as Time-Dependent Density Functional Theory (TD-DFT), Configuration Interaction (CI), and Coupled Cluster (CC) theory would be employed to investigate the electronic transitions of this compound. These calculations can predict UV-Vis absorption spectra, providing insights into how the molecule interacts with light. Furthermore, calculations of vibrational frequencies at a high level of theory can be used to interpret and assign experimental infrared (IR) and Raman spectra. Due to the lack of specific published research, no data tables for the excited state and spectroscopic properties of this compound can be presented.

Mechanistic Probing via Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transient species and high-energy intermediates that are difficult to observe experimentally. researchgate.net

Transition State Analysis of Key Reactions

For any chemical reaction involving this compound, such as addition reactions across the alkyne functionality, computational methods can be used to locate the transition state (TS) structure. The transition state is the highest energy point along the reaction pathway and is characterized by a single imaginary vibrational frequency. researchgate.net By analyzing the geometry and electronic structure of the TS, chemists can gain a deeper understanding of the factors that control the reaction rate and selectivity. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility of a reaction.

Reaction Coordinate Mapping and Energy Profiles

Once the reactants, products, and transition state have been identified, the entire reaction coordinate can be mapped. nih.gov This involves calculating the energy of the system at various points along the reaction pathway, resulting in a potential energy surface. An energy profile diagram visually represents the energy changes that occur during a reaction, providing a clear picture of the reaction mechanism, including the presence of any intermediates and the relative heights of energy barriers. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. ed.ac.uksemanticscholar.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into conformational changes and intermolecular interactions. semanticscholar.org

For this compound, MD simulations could be used to explore its conformational landscape. The rotation around the single bonds of the ethyl groups can lead to various conformers with different energies. MD simulations can help identify the most stable conformers and the energy barriers between them. researchgate.net

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating this compound in the presence of other molecules or in a solvent, it is possible to understand how it interacts with its environment. This is crucial for predicting its physical properties, such as solubility and boiling point, as well as its behavior in solution-phase reactions.

Solvent Effects on this compound Reactivity

Computational studies are crucial for understanding the intricate role solvents play in the reactivity of molecules like this compound. While direct computational studies on this specific alkyne are not extensively documented in publicly available literature, general principles derived from theoretical studies on analogous alkyne systems can be applied. Solvents can significantly influence reaction kinetics and thermodynamics by stabilizing or destabilizing reactants, transition states, and products. rsc.org

The reactivity of the terminal alkyne group in this compound is sensitive to the solvent environment. In reactions involving polar transition states, polar solvents are generally expected to lower the activation energy by stabilizing the transition state more than the reactants, thus accelerating the reaction rate. Conversely, for reactions with nonpolar transition states, nonpolar solvents may be more favorable.

Table 1: Predicted Solvent Effects on a Hypothetical Reaction of this compound

| Solvent | Dielectric Constant (ε) | Predicted Effect on a Polar Transition State | Predicted Effect on a Nonpolar Transition State |

| Hexane | 1.9 | Minimal stabilization, slower reaction rate | Favorable, faster reaction rate |

| Tetrahydrofuran (B95107) (THF) | 7.6 | Moderate stabilization, moderate rate increase | Less favorable, slower reaction rate |

| Dichloromethane (DCM) | 9.1 | Significant stabilization, significant rate increase | Unfavorable, slower reaction rate |

| Acetonitrile (B52724) | 37.5 | Strong stabilization, fastest reaction rate | Highly unfavorable, slowest reaction rate |

Note: This table is illustrative and based on general principles of solvent effects. Actual effects would depend on the specific reaction mechanism.

Computational models, such as the Solvation Model based on Density (SMD), are employed to simulate the solvent effect in chemical reactions. mdpi.com For a molecule like this compound, these models would calculate the free energy of solvation for all species involved in a reaction pathway. For instance, in a hypothetical acid-catalyzed hydration of the alkyne, the transition state would involve charge development. A polar protic solvent would be expected to stabilize this transition state through hydrogen bonding and dipole-dipole interactions, an effect that can be quantified through computational analysis.

Furthermore, explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding to the alkyne's triple bond, which can influence its electronic properties and subsequent reactivity.

Steric Hindrance Effects on Conformation and Dynamics

The most prominent structural feature of this compound is the quaternary carbon atom bonded to two ethyl groups, which imposes significant steric hindrance around the alkyne functionality. This steric bulk has profound effects on the molecule's conformation and dynamic behavior.

Computational methods, particularly density functional theory (DFT), are instrumental in exploring the conformational landscape of such molecules. The rotation of the ethyl groups around the C-C single bonds is not entirely free and is governed by a potential energy surface with distinct minima and maxima. The most stable conformations will be those that minimize the steric repulsion between the ethyl groups and the rest of the molecule.

Table 2: Calculated Rotational Barriers for Ethyl Groups in a Model Hindered Alkyne

| Dihedral Angle (H-C-C-C) | Relative Energy (kcal/mol) | Conformation |

| 60° | 0.0 | Staggered (Gauche) |

| 120° | 3.5 | Eclipsed |

| 180° | 0.2 | Staggered (Anti) |

| 240° | 3.5 | Eclipsed |

Note: This data is hypothetical and representative of typical rotational barriers in alkanes. Actual values for this compound would require specific calculations.

Steric hindrance also dictates the accessibility of the alkyne's triple bond to incoming reagents. In many reactions, the approach of a reactant is sterically shielded, which can lead to a decrease in reaction rates or favor attack at the less hindered terminal hydrogen atom. For example, in catalytic reactions, the bulky ethyl groups can influence how the alkyne coordinates to a metal center, potentially affecting the regioselectivity and stereoselectivity of the transformation. nih.gov

Prediction of Novel Reactivity and Catalytic Pathways

Computational Design of Catalysts for Alkyne Transformations

Computational chemistry plays a pivotal role in the rational design of catalysts for specific transformations of alkynes like this compound. rsc.org Given the steric bulk of this substrate, catalysts must be designed to accommodate the bulky substituents while still enabling efficient activation of the alkyne bond.

DFT calculations can be used to model the interaction of this compound with various catalyst candidates. By calculating the energies of intermediates and transition states along a proposed catalytic cycle, researchers can predict the feasibility and efficiency of a given catalyst. For instance, in a hypothetical hydroboration reaction, different rhodium catalysts with varying N-heterocyclic carbene (NHC) ligands could be computationally screened. researchgate.net The calculations would assess the steric and electronic effects of the ligands on the catalyst's activity and selectivity.

Table 3: Hypothetical Computational Screening of Catalysts for the Hydrofunctionalization of this compound

| Catalyst System | Ligand Steric Bulk | Predicted Activation Energy (kcal/mol) | Predicted Selectivity (Product A vs. Product B) |

| [Rh(IPr)]Cl | High | 25.8 | 95:5 |

| [Rh(IMes)]Cl | Moderate | 22.1 | 80:20 |

| [Rh(IPr*)]Cl | Very High | 28.5 | >99:1 |

| [Rh(SIMes)]Cl | Moderate | 21.5 | 75:25 |

Note: This table is for illustrative purposes. IPr, IMes, IPr, and SIMes are common NHC ligands with varying steric properties.*

The design process often involves an iterative cycle of computational prediction and experimental validation. For example, computational models might suggest that a catalyst with a larger "bite angle" in its ligand framework would be more effective in accommodating the diethyl groups of the substrate. This hypothesis can then be tested experimentally.

In Silico Screening for New Synthetic Routes

In silico screening, using computational methods to evaluate potential synthetic routes before they are attempted in the laboratory, is a powerful tool for discovering novel reactivity. nih.gov For a molecule like this compound, this approach can be used to explore a wide range of potential transformations that might not be immediately obvious.